Sulfapyridine N-oxide
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Overview
Description
Sulfapyridine N-oxide is a derivative of sulfapyridine, a sulfonamide antibiotic Sulfapyridine itself has been used in the treatment of various bacterial infections and inflammatory diseases
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfapyridine N-oxide can be synthesized through the oxidation of sulfapyridine. Common oxidizing agents used for this transformation include hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as rhenium-based catalysts or titanium silicalite in a packed-bed microreactor .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Sulfapyridine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent sulfapyridine.
Substitution: N-oxide compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines and thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfapyridine.
Substitution: Various substituted sulfapyridine derivatives.
Scientific Research Applications
Sulfapyridine N-oxide has a range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and bacterial infections.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes
Mechanism of Action
The mechanism of action of sulfapyridine N-oxide involves its interaction with bacterial enzymes. Similar to sulfapyridine, it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Sulfapyridine: The parent compound, used as an antibacterial agent.
Sulfasalazine: A prodrug that is metabolized into sulfapyridine and 5-aminosalicylic acid, used to treat inflammatory bowel disease.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Uniqueness: Sulfapyridine N-oxide is unique due to its N-oxide functional group, which imparts different chemical reactivity and potential biological activity compared to its parent compound and other sulfonamides. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C11H11N3O3S |
---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
(NZ)-4-amino-N-(1-hydroxypyridin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H11N3O3S/c12-9-4-6-10(7-5-9)18(16,17)13-11-3-1-2-8-14(11)15/h1-8,15H,12H2/b13-11- |
InChI Key |
POXFXLAMAIJLDM-QBFSEMIESA-N |
Isomeric SMILES |
C1=C/C(=N/S(=O)(=O)C2=CC=C(C=C2)N)/N(C=C1)O |
Canonical SMILES |
C1=CC(=NS(=O)(=O)C2=CC=C(C=C2)N)N(C=C1)O |
Origin of Product |
United States |
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